

Detailed protocol for the synthesis of Hexaphenyldistannane.

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Compound of Interest

Compound Name: Hexaphenyldistannane

Cat. No.: B091783

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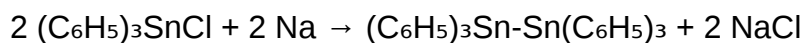
Application Note: Synthesis of Hexaphenyldistannane

Introduction

Hexaphenyldistannane, $[(C_6H_5)_3Sn]_2$, is a key organotin compound widely used as a precursor in the synthesis of other organotin reagents, polymers, and catalysts. Its Sn-Sn bond is reactive and can undergo cleavage to form triphenylstannyl anions, cations, or radicals. This application note provides a detailed, step-by-step protocol for the synthesis of **hexaphenyldistannane** via the reductive coupling of triphenyltin chloride using sodium metal in an inert solvent. This method, a variation of the Wurtz reaction, is a reliable and common procedure for forming Sn-Sn bonds.

Reaction Scheme

The overall reaction involves the coupling of two triphenyltin chloride molecules using sodium metal as the reducing agent, which proceeds as follows:



Quantitative Data Summary

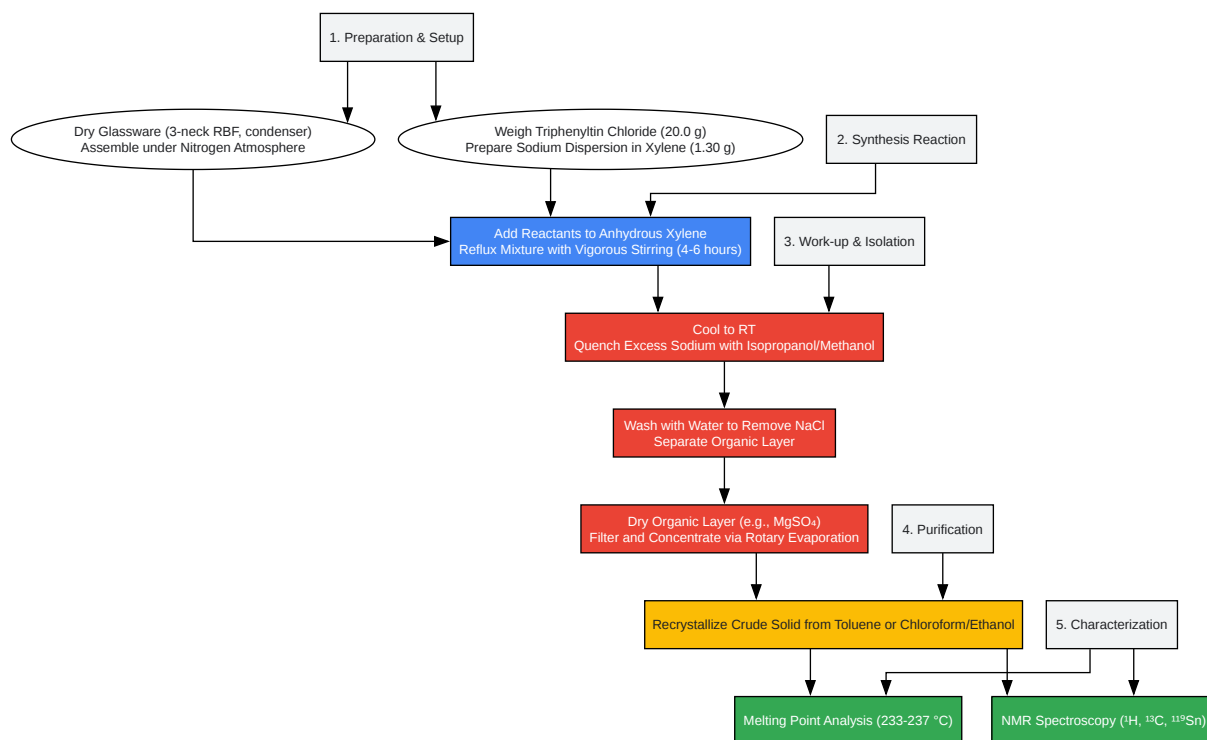
The following table summarizes the key quantitative data for the reactants and the product for a typical laboratory-scale synthesis.

Compound	Chemical Formula	Molar Mass (g/mol)	Moles (mmol)	Mass (g)	Molar Ratio	Notes
Triphenyltin Chloride	C ₁₈ H ₁₅ ClSn	385.48[1][2][3]	51.88	20.00	1.0	Starting Material
Sodium (Na)	Na	22.99[4][5][6][7]	56.55	1.30	1.1	Reducing Agent (10% molar excess)
Product						
Hexaphenyldistannane	C ₃₆ H ₃₀ Sn ₂	700.04[8][9][10][11]	25.94 (Theo.)	18.16 (Theo.)	0.5 (Theo.)	Melting Point: 233-237 °C[9][12]

Theo. = Theoretical maximum

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of **hexaphenyldistannane**.



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Caption: Workflow for **Hexaphenyldistannane** Synthesis.

Detailed Experimental Protocol

5.1 Materials and Equipment

- Triphenyltin chloride ($C_{18}H_{15}ClSn$)
- Sodium metal (Na)
- Anhydrous Xylene or Toluene
- Isopropanol and Methanol
- Toluene for recrystallization
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4)
- Three-neck round-bottom flask (500 mL)
- Reflux condenser
- Nitrogen or Argon gas inlet and bubbler
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and recrystallization

5.2 Safety Precautions

- Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle only under an inert liquid (like mineral oil) or in an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Organotin Compounds: Triphenyltin chloride and **hexaphenyldistannane** are toxic. Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.
- Solvents: Xylene and toluene are flammable. Ensure the reaction is performed away from ignition sources.

5.3 Synthesis Procedure

- **Apparatus Setup:** Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
- **Reagent Preparation:** In the reaction flask, add 20.0 g (51.88 mmol) of triphenyltin chloride and 250 mL of anhydrous xylene. Stir the mixture to dissolve the solid.
- **Sodium Addition:** Carefully cut 1.30 g (56.55 mmol) of sodium metal into small pieces under mineral oil. Quickly dry the pieces with filter paper and add them to the reaction flask against a positive flow of inert gas.
- **Reaction:** Heat the mixture to reflux (approx. 140 °C for xylene) using a heating mantle. Stir the reaction vigorously. The mixture will likely turn cloudy as sodium chloride precipitates. Maintain reflux for 4-6 hours.
- **Work-up - Quenching:** After the reaction period, turn off the heat and allow the flask to cool to room temperature. Carefully quench any unreacted sodium by slowly adding 20 mL of isopropanol, followed by 20 mL of methanol. Stir for 30 minutes.
- **Work-up - Washing:** Transfer the mixture to a separatory funnel. Add 100 mL of deionized water and shake gently. A white precipitate of sodium chloride will dissolve in the aqueous layer. Separate the layers and wash the organic layer two more times with 100 mL of water.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a white solid.

5.4 Purification

- **Recrystallization:** Dissolve the crude solid in a minimal amount of hot toluene (or chloroform).
- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

- Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

5.5 Characterization

- Yield: Calculate the percentage yield based on the initial amount of triphenyltin chloride.
- Melting Point: Determine the melting point of the purified crystals. The literature value is 233-237 °C.[9][12] A sharp melting range close to this value indicates high purity.
- Spectroscopy: Confirm the structure using NMR spectroscopy (^1H , ^{13}C , and ^{119}Sn) and compare the spectra to literature data.

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